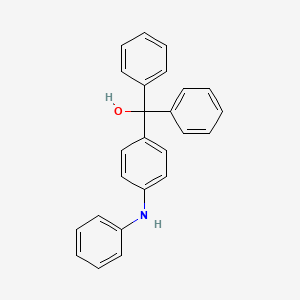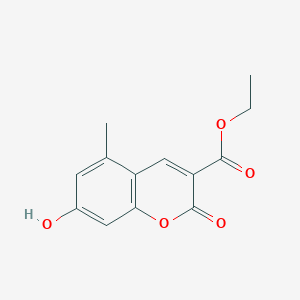![molecular formula C13H8N2O2 B3270282 Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone CAS No. 52333-91-2](/img/structure/B3270282.png)
Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone
Descripción general
Descripción
“Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” is a chemical compound with the molecular formula C13H8N2O2 . It is a heterocyclic compound that has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of “Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” and its derivatives involves a series of steps. A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of these structures . The synthesis involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid .Molecular Structure Analysis
The molecular structure of “Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” is characterized by an oxazole ring fused with a pyridine ring, attached to a phenyl methanone group . The molecular weight of the compound is 224.21 .Direcciones Futuras
The future directions for research on “Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” and its derivatives could include further exploration of their pharmacological activities, such as their potential as antibacterial agents . Additionally, more research could be done to understand their synthesis and chemical reactions .
Propiedades
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-11(9-5-2-1-3-6-9)13-15-12-10(17-13)7-4-8-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYLQNMHWWUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)
![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)
![2-Benzyloxazolo[4,5-b]pyridine](/img/structure/B3270260.png)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)
![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270273.png)
![5-Methyl-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3270287.png)


